(-)-Stiripentol

Übersicht

Beschreibung

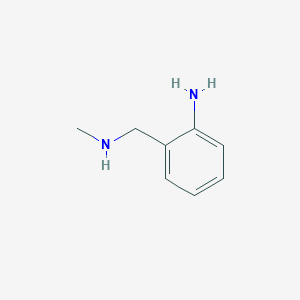

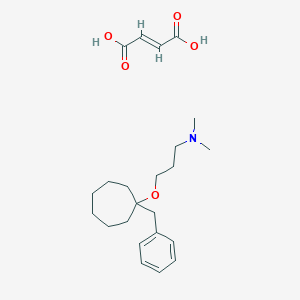

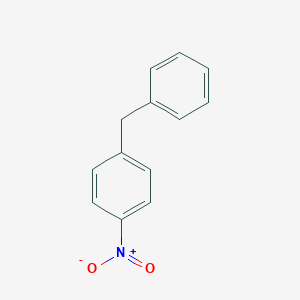

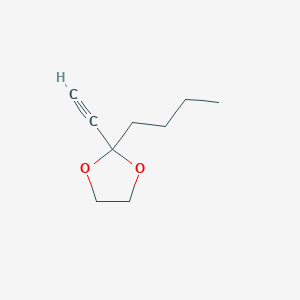

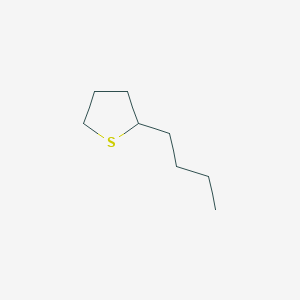

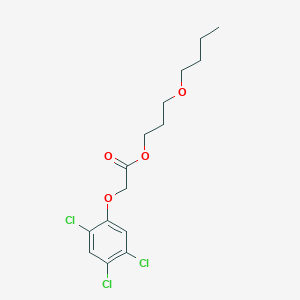

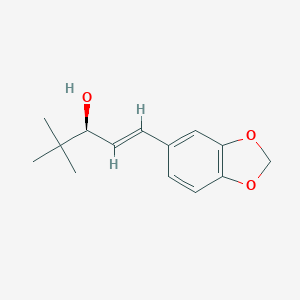

(-)-Stiripentol, also known as this compound, is a useful research compound. Its molecular formula is C14H18O3 and its molecular weight is 234.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Beyond epilepsy, stiripentol has demonstrated potential in reducing oxaluria, a condition characterized by excessive oxalate in urine, which can lead to kidney stones and renal failure. Stiripentol inhibits the lactate dehydrogenase (LDH-5) isoenzyme, reducing hepatic oxalate production and urine oxalate excretion. This effect has been observed both in vitro and in vivo, suggesting stiripentol's broader therapeutic applications (E. Letavernier & M. Daudon, 2020).

Research also explores stiripentol's role in comprehensive treatment plans for DS, highlighting its clinical relevance alongside other pharmacotherapies like cannabidiol and fenfluramine. Its inclusion in phase III clinical trials underscores its significance in managing convulsive seizure frequencies and showcasing its tolerability and efficacy in conjunction with other medications (A. Strzelczyk & S. Schubert-Bast, 2020).

Furthermore, stiripentol's pharmacological properties and its role in the pharmacological management of epilepsy are under continuous investigation, with studies emphasizing the need for new AEDs that offer improved efficacy, tolerability, and pharmacokinetic profiles (C. J. Landmark & S. Johannessen, 2012). The exploration of stiripentol and other new AEDs is crucial for advancing treatment strategies, especially for patients with drug-resistant epilepsy or those requiring specific therapeutic interventions.

Eigenschaften

IUPAC Name |

(E,3S)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLNKMRFIPWSOY-IYNGYCSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](/C=C/C1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144017-66-3 | |

| Record name | Stiripentol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144017663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STIRIPENTOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XF286F3TA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (-)-Stiripentol enhances the inhibitory action of γ-aminobutyric acid (GABA) by acting as a positive allosteric modulator of GABAA receptors. [] This leads to increased chloride influx, particularly in receptors containing the α3 subunit, resulting in neuronal hyperpolarization and a decrease in neuronal excitability. [, ]

A: Yes, research suggests that this compound exhibits higher efficacy in the immature brain due to the higher expression levels of the α3 GABAA receptor subunit during early development. [, ]

A: The molecular formula of this compound is C14H18O3, and its molecular weight is 234.29 g/mol. []

A: this compound has been characterized using techniques such as X-ray crystallography, 1H-NMR, 13C-NMR, and ion trap mass spectrometry. [, ] These techniques provide insights into the compound's structure, including the conformation of the five-membered ring and the side chain. []

ANone: This section is not applicable to this compound as it is not primarily known for catalytic properties.

ANone: While computational studies on this compound are limited in the provided research, further exploration of its interactions with GABAA receptors using molecular modeling and docking simulations could provide valuable insights into its structure-activity relationship and aid in the development of novel antiepileptic agents.

A: Studies indicate that the side-chain C=C double bond is crucial for the metabolic chiral inversion of this compound. The enantiomers of its saturated alcohol analog (D2602), lacking the double bond, do not exhibit interconversion in vivo. []

A: One promising approach involves the development of enteric solid dispersions loaded into effervescent tablets. This method has demonstrated enhanced dissolution, protection against acid hydrolysis, and improved intestinal absorption of this compound. []

ANone: While the provided research does not explicitly detail SHE regulations for this compound, adherence to Good Manufacturing Practices (GMP) and pharmaceutical regulations is crucial during its development, manufacturing, and distribution to ensure quality, safety, and efficacy.

A: Yes, studies in humans have demonstrated that the pharmacokinetics of this compound follow Michaelis-Menten kinetics. The oral clearance of the drug decreases with increasing doses, indicating saturable metabolism. []

A: Yes, this compound is a potent inhibitor of cytochrome P450 enzymes, particularly CYP3A4, CYP1A2, and CYP2C19. [, , ] This inhibition can significantly increase the plasma concentrations of other antiepileptic drugs metabolized by these enzymes, necessitating dosage adjustments to avoid potential toxicity. [, ]

A: this compound has been evaluated in various animal models of epilepsy, including rodent models [] and a zebrafish model of Dravet syndrome. [] These models allow researchers to investigate the drug's efficacy in different seizure types and explore potential mechanisms of action.

A: Yes, numerous studies, including clinical trials [, , ] and open-label studies [], have shown that this compound, often in combination with other antiepileptic drugs like valproic acid and clobazam, can effectively reduce seizure frequency and improve seizure control in patients with Dravet syndrome. [, , , , ]

A: Although this compound has primarily demonstrated efficacy in Dravet syndrome, some evidence suggests its potential benefit in other pediatric epilepsy cases, particularly when combined with carbamazepine in patients with pharmacoresistant partial epilepsy. [] Further research is needed to confirm these findings and explore its utility in other epilepsy syndromes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.